molecular formula C6H15N3O2 B1385209 3-[(2-Methoxyethyl)amino]propanohydrazide CAS No. 1040689-72-2

3-[(2-Methoxyethyl)amino]propanohydrazide

Cat. No. B1385209
CAS RN: 1040689-72-2
M. Wt: 161.2 g/mol
InChI Key: XPCHVQCGKAUZNM-UHFFFAOYSA-N
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Description

“3-[(2-Methoxyethyl)amino]propanohydrazide” is a chemical compound with the molecular formula C6H15N3O2 . It has an average mass of 161.202 Da and a monoisotopic mass of 161.116425 Da .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methoxyethyl)amino]propanohydrazide” consists of 6 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 335.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 156.7±22.3 °C . The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Antioxidant and Anticancer Activity

  • 3-[(2-Methoxyethyl)amino]propanohydrazide derivatives have shown significant antioxidant and anticancer activities. One study synthesized a series of these derivatives with different moieties and tested their antioxidant activity, finding some to be more effective than ascorbic acid. Additionally, their anticancer activity was evaluated against human glioblastoma and breast cancer cell lines, with certain compounds showing high cytotoxicity, particularly against glioblastoma cells (Tumosienė et al., 2020).

Metabolic Synthesis and Stereochemistry

  • The compound has been involved in research on metabolic synthesis and stereochemistry. A study explored the asymmetric synthesis and absolute configuration of its derivatives, contributing to a better understanding of its metabolic process and the relationship between structure and activity (Shetty & Nelson, 1988).

Enzyme Inhibition Studies

  • Various derivatives of 3-[(2-Methoxyethyl)amino]propanohydrazide have been investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. This research highlights their potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).

Antimicrobial Activities

  • The compound and its derivatives have been a subject of interest in antimicrobial studies. Research has been conducted to synthesize novel derivatives and evaluate their antimicrobial efficacy, showing promising results against various microbial strains (Samelyuk & Kaplaushenko, 2013).

Synthesis and Structural Analysis

  • There has been significant interest in the synthesis and structural analysis of 3-[(2-Methoxyethyl)amino]propanohydrazide derivatives, with studies focusing on their crystal structure, spectroscopy, and molecular dynamics. These analyses are crucial for understanding the compound's physical and chemical properties (Venkatesan et al., 2016).

Future Directions

The future directions of “3-[(2-Methoxyethyl)amino]propanohydrazide” are not clear from the available information. It’s mentioned as a biochemical for proteomics research , which suggests it may have applications in the study of proteins.

properties

IUPAC Name

3-(2-methoxyethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHVQCGKAUZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyethyl)amino]propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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